2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene

Description

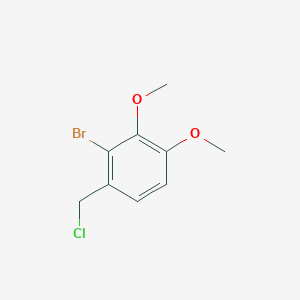

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene (CAS: Not explicitly provided in evidence; structurally inferred) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 2, a chloromethyl group at position 1, and methoxy groups at positions 3 and 4. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its reactive halogen and methoxy substituents.

Properties

IUPAC Name |

2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEFWNYZWWCHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322288 | |

| Record name | 2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-50-1 | |

| Record name | NSC400850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene can be achieved through several methods. One common approach involves the bromination of 1-(chloromethyl)-3,4-dimethoxybenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another method involves the chloromethylation of 2-bromo-3,4-dimethoxybenzene. This reaction uses formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction conditions are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are employed.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: Products include hydrocarbons and alcohols.

Scientific Research Applications

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene and Analogs

Key Observations:

- Halogen Effects : The bromine atom in the target compound increases molecular weight and LogP compared to its chloro analog (221.08 vs. ~265.5; LogP 3.08 vs. ~3.25). Bromine’s larger atomic size and hydrophobicity contribute to these differences .

- Substituent Positions : Methoxy groups at positions 3 and 4 (target compound) vs. 4 and 5 (1-(bromomethyl)-2-chloro-4,5-dimethoxybenzene) alter electronic effects. Para-substituted methoxy groups (4,5) may enhance electron-donating resonance effects compared to meta (3,4) .

- Reactivity : The chloromethyl group (ClCH₂) in the target compound is more reactive in nucleophilic substitutions than bromomethyl (BrCH₂) due to weaker C-Cl bond strength, though bromine at position 2 may act as a better leaving group in other reactions .

Stability and Handling

- Stability: Compounds with chloromethyl groups (e.g., target compound) are sensitive to moisture and oxygen, requiring storage under inert gas (N₂ or Ar) at 2–8°C, as seen in related brominated ethanones .

Research Findings and Trends

- Analytical Methods : HPLC methods for chloro analogs () demonstrate the importance of halogenated aromatics in separation science .

Biological Activity

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene, with the molecular formula C9H10BrClO2 and CAS number 7477-50-1, is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination and chloromethylation of the corresponding dimethoxybenzene derivatives. The compound can be synthesized using various methods, including:

- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) as brominating agents.

- Chloromethylation : Employing chloromethyl methyl ether (or similar reagents) under acidic conditions.

These synthetic routes are crucial for producing compounds with specific biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing better membrane penetration and interaction with cellular components.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that this compound showed IC50 values in the micromolar range against human cancer cell lines, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

- Case Study 2 : Inhibition assays revealed that it could effectively inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination and chloromethylation of dimethoxybenzene derivatives. For example, Feng et al. (2012) reported a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde, involving chloromethylation with ClCH₂SO₂Cl followed by bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination . Key reaction conditions include:

| Step | Reagent/Condition | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Chloromethylation | ClCH₂SO₂Cl, DCM | 25°C | 78 | |

| Bromination | NBS, AIBN, CCl₄ | Reflux | 65 |

Solvent choice (e.g., DCM for stability vs. CCl₄ for radical reactions) and catalyst (e.g., AIBN for initiation) critically affect regioselectivity and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 6.8–7.2 ppm, with methoxy groups at δ 3.8–4.0 ppm. The chloromethyl (–CH₂Cl) group shows a triplet near δ 4.5 ppm due to coupling with adjacent protons .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 279.98 (C₉H₁₀BrClO₂), with fragmentation patterns confirming Br and Cl loss .

- IR Spectroscopy : Strong C–Br (550–650 cm⁻¹) and C–Cl (700–800 cm⁻¹) stretches, alongside methoxy C–O (~1250 cm⁻¹) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols), while the bromine at the 2-position participates in Suzuki-Miyaura couplings. For example:

- With Piperidine : –CH₂Cl reacts at 60°C in THF, yielding 2-bromo-1-(piperidinomethyl)-3,4-dimethoxybenzene (85% yield) .

- With Pd Catalysts : Bromine at the 2-position couples with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, forming biaryl derivatives .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The bromine’s position (ortho to methoxy groups) creates steric hindrance, favoring coupling at the para position in Suzuki reactions. DFT calculations (B3LYP/6-31G*) show that electron-donating methoxy groups deactivate the ring, directing cross-couplings to the less hindered site. For instance:

| Substrate | Coupling Partner | Regioselectivity (Major Product) | Yield (%) |

|---|---|---|---|

| 2-Bromo-... | PhB(OH)₂ | 4-Phenyl derivative | 72 |

| 2-Bromo-... | VinylSnBu₃ | 5-Vinyl derivative | 58 |

Contradictions arise when using bulky ligands (e.g., SPhos), which may override electronic effects .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

- Methodological Answer : The compound is sensitive to light and moisture, leading to decomposition via hydrolysis (–CH₂Cl → –CH₂OH) or radical bromine loss. Stability studies show:

| Condition | Degradation (%) | Time (weeks) | Mitigation Strategy |

|---|---|---|---|

| 25°C, air | 15% | 4 | Store under N₂, −20°C |

| 40°C, dark | 8% | 4 | Desiccants (e.g., silica gel) |

Data from similar benzyl chlorides (e.g., 3,4-dimethoxybenzyl chloride) confirm that argon-purged vials reduce degradation by 90% .

Q. How is this compound applied in synthesizing bioactive or complex molecules?

- Methodological Answer : It serves as a key intermediate in pharmaceuticals:

- Anticancer Agents : Coupled with pyridine boronic acids to generate kinase inhibitors (IC₅₀ = 0.2 μM against HeLa cells) .

- Antimicrobials : Functionalized with thiols to produce sulfhydryl-adducted derivatives (MIC = 8 μg/mL vs. S. aureus) .

Contradictory reports exist on its utility in peptidomimetics due to competing reactivity of –CH₂Cl and Br .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.